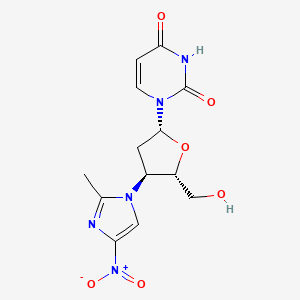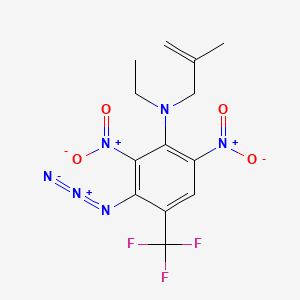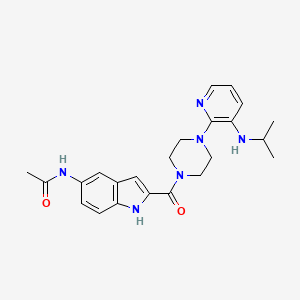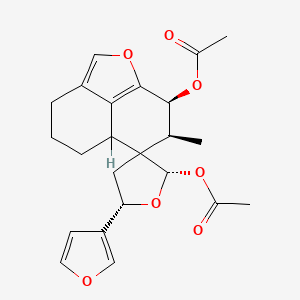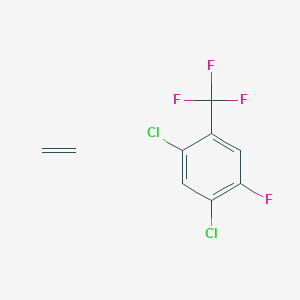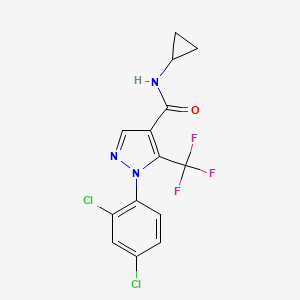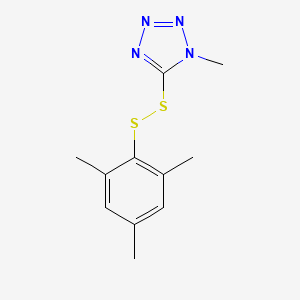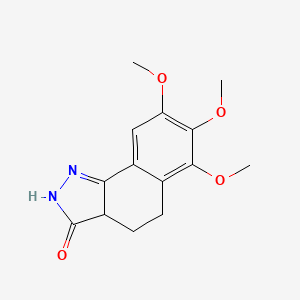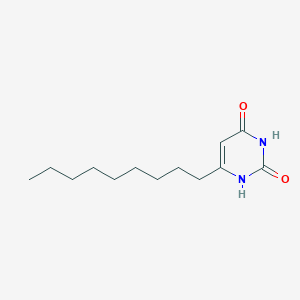
6-nonyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nonyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a nonyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-nonyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound has shown promise in the development of anticancer and antiviral drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The biological activity of 6-nonyl-1H-pyrimidine-2,4-dione is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
6-Methyl-1H-pyrimidine-2,4-dione: Known for its antiviral properties.
6-Phenyl-1H-pyrimidine-2,4-dione: Studied for its anticancer activity.
6-Ethyl-1H-pyrimidine-2,4-dione: Used in the synthesis of pharmaceuticals.
Uniqueness: 6-Nonyl-1H-pyrimidine-2,4-dione stands out due to its long nonyl chain, which can influence its lipophilicity and membrane permeability. This unique structural feature can enhance its interaction with lipid membranes and improve its bioavailability in biological systems.
Propriétés
Numéro CAS |
67343-01-5 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
6-nonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-2-3-4-5-6-7-8-9-11-10-12(16)15-13(17)14-11/h10H,2-9H2,1H3,(H2,14,15,16,17) |
Clé InChI |
QLWPACREJPPKAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




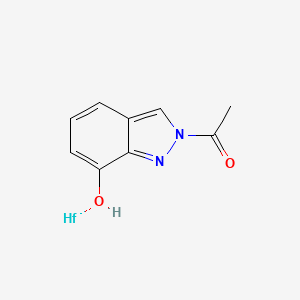
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
